N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
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Overview
Description
N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under catalytic conditions.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated cyclopropane intermediate.
Attachment of the Dimethylfuran Moiety: This can be done through a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalytic systems, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, providing insights into drug-receptor interactions.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropane ring and fluorophenyl group are crucial for its binding affinity and specificity, while the dimethylfuran moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
N-[(2,5-dimethylfuran-3-yl)methyl]-1-phenylcyclopropane-1-carboxamide: Lacks the fluorine atom, which can affect its binding properties and reactivity.
N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-chlorophenyl)cyclopropane-1-carboxamide: Contains a chlorine atom instead of fluorine, which can alter its electronic properties and biological activity.
Uniqueness
N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain biological targets. The combination of the cyclopropane ring and the dimethylfuran moiety also contributes to its distinct chemical and physical properties .
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-9-13(12(2)21-11)10-19-16(20)17(7-8-17)14-3-5-15(18)6-4-14/h3-6,9H,7-8,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAHOQGUKSFDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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